molecular formula C11H11N5O3 B6072906 4-hydroxy-3-methoxybenzaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone

4-hydroxy-3-methoxybenzaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone

Cat. No.: B6072906
M. Wt: 261.24 g/mol
InChI Key: MRKLHHARUNPLLY-LFYBBSHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-hydroxy-3-methoxybenzaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone, also known as HMBH, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. HMBH is a hydrazone derivative of 4-hydroxy-3-methoxybenzaldehyde and 5-oxo-4,5-dihydro-1,2,4-triazine, and it has been synthesized through a variety of methods.

Mechanism of Action

The mechanism of action of 4-hydroxy-3-methoxybenzaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone in cancer cells is not fully understood, but research has shown that this compound targets specific signaling pathways involved in cancer cell growth and survival. This compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. In addition, this compound has been shown to inhibit the NF-kB signaling pathway, which is involved in inflammation and cancer cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. Research has shown that this compound has antioxidant activity, which may contribute to its anti-tumor activity. In addition, this compound has been shown to induce G2/M cell cycle arrest in cancer cells, which may contribute to its anti-tumor activity. This compound has also been shown to inhibit the expression of certain proteins involved in cancer cell growth and survival, including Bcl-2 and cyclin D1.

Advantages and Limitations for Lab Experiments

4-hydroxy-3-methoxybenzaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone has several advantages and limitations for lab experiments. One advantage of this compound is that it has been shown to have anti-tumor activity against a variety of cancer cell lines, making it a promising candidate for further research in the field of cancer research. Another advantage of this compound is that it has been synthesized through a variety of methods, allowing researchers to choose the method that results in the highest yield. However, one limitation of this compound is that its mechanism of action in cancer cells is not fully understood, making it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for research on 4-hydroxy-3-methoxybenzaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone. One future direction is to further investigate its mechanism of action in cancer cells, which may lead to the development of more effective cancer treatments. Another future direction is to investigate its potential applications in other areas of scientific research, such as neurodegenerative diseases and inflammation. In addition, further research is needed to optimize the synthesis method of this compound and to determine the optimal dosage for use in lab experiments.

Synthesis Methods

4-hydroxy-3-methoxybenzaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone has been synthesized through a variety of methods, including the reaction of 4-hydroxy-3-methoxybenzaldehyde with 5-oxo-4,5-dihydro-1,2,4-triazine in the presence of hydrazine hydrate, and the reaction of 4-hydroxy-3-methoxybenzaldehyde with 5-oxo-4,5-dihydro-1,2,4-triazine in the presence of sodium hydride and hydrazine hydrate. The yield of this compound varies depending on the synthesis method used, with some methods resulting in a higher yield than others.

Scientific Research Applications

4-hydroxy-3-methoxybenzaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone has potential applications in scientific research, particularly in the field of cancer research. Research has shown that this compound has anti-tumor activity against a variety of cancer cell lines, including breast cancer, liver cancer, and lung cancer. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways involved in cancer cell growth and survival.

Properties

IUPAC Name

3-[(2E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]-4H-1,2,4-triazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O3/c1-19-9-4-7(2-3-8(9)17)5-12-15-11-14-10(18)6-13-16-11/h2-6,17H,1H3,(H2,14,15,16,18)/b12-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRKLHHARUNPLLY-LFYBBSHMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC2=NN=CC(=O)N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC2=NN=CC(=O)N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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